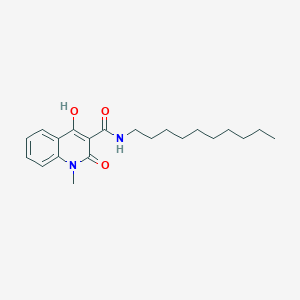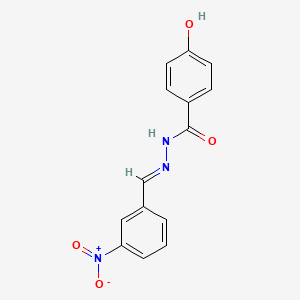
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenoxy group, and a trichloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with an acetylamino group under controlled conditions. The final step involves the introduction of the trichloroethyl group, followed by the addition of the hexanamide moiety. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. The trichloroethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)benzamide
- N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)butanamide
- N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)pentanamide
Uniqueness
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexanamide moiety provides additional hydrophobic interactions, making it more versatile in various applications compared to its shorter-chain analogs.
Eigenschaften
Molekularformel |
C16H21Cl3N2O3 |
|---|---|
Molekulargewicht |
395.7 g/mol |
IUPAC-Name |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]hexanamide |
InChI |
InChI=1S/C16H21Cl3N2O3/c1-3-4-5-9-14(23)21-15(16(17,18)19)24-13-8-6-7-12(10-13)20-11(2)22/h6-8,10,15H,3-5,9H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
ZVTJGPPZTKTEKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11988530.png)
![7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988532.png)

![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11988552.png)

![Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate](/img/structure/B11988558.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11988565.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11988568.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11988573.png)

![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B11988580.png)

![9-Bromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988603.png)
